REACTION_CXSMILES
|
Br[N:2]1C(=O)CC[C:3]1=O.[CH3:9][C:10]1[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][C:11]=1[CH3:18]>C(Cl)(Cl)(Cl)Cl.N(C(C)(C)C#N)=NC(C)(C)C#N>[CH3:18][C:11]1[CH:12]=[C:13]([O:16][CH3:17])[CH:14]=[CH:15][C:10]=1[CH2:9][C:3]#[N:2]
|
Name
|
|
Quantity
|
17.8 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
492 mg
|
Type
|
catalyst
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
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Name
|
|
Quantity
|
13.6 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=C(C=C1)OC)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred over night at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 6.5 hours
|
Duration
|
6.5 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled with ice-bath
|
Type
|
CUSTOM
|
Details
|
An insoluble matter was removed by filtration
|
Type
|
WASH
|
Details
|
washed with carbon tetrachloride
|
Type
|
CONCENTRATION
|
Details
|
A combined filtrate was concentrated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved into N,N-dimethylformamide (100 ml) and sodium cyanide (9.86 g)
|
Type
|
ADDITION
|
Details
|
was added to the mixture
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured into water
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with diethyl ether
|
Type
|
WASH
|
Details
|
The organic layer was washed with a saturated aqueous solution of sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel (ethyl acetate:n-hexane=1:6→1:4)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=CC(=C1)OC)CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.78 g | |
YIELD: CALCULATEDPERCENTYIELD | 73.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |